2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a prop-2-en-1-yl group, and a sulfanylideneimidazolidinyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the chlorophenyl and prop-2-en-1-yl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The final step often includes the addition of the propoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-BROMOPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
- 2-[1-(4-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24ClN3O3S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O3S/c1-3-13-26-20(22(29)27(23(26)31)18-9-5-16(24)6-10-18)15-21(28)25-17-7-11-19(12-8-17)30-14-4-2/h3,5-12,20H,1,4,13-15H2,2H3,(H,25,28) |
InChI Key |
KBOYKZQNMPBROF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC=C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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